N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
Overview
Description
The compound “N-(2-((3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide” is a complex organic molecule. It contains a triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound . The molecule also contains methoxyphenyl, ethyl, and methylbenzenesulfonamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The geometry optimization of similar compounds has been carried out using computational methods .Future Directions
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities. Given the diverse pharmacological activities of similar compounds, this compound could be a promising candidate for drug design and development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Based on the structure-activity relationship of biologically important 1,2,4-triazolo-thiadiazines, it can be inferred that the compound might interact with its targets through specific interactions . More research is needed to determine the exact mode of action.
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes, which could affect multiple biochemical pathways
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that these methods could be used to predict the ADME properties of this compound.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound could have a broad range of molecular and cellular impacts.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolopyridazines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The presence of the triazole and pyridazine rings in its structure suggests that it may form hydrogen bonds with these biomolecules, influencing their function .
Cellular Effects
Related compounds have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[2-[[3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-7-9-16(10-8-15)31(27,28)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-4-6-18(17)29-2/h3-12,22H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIZWQAHRDGMNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4OC)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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